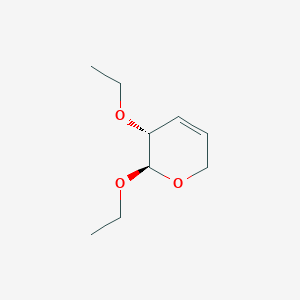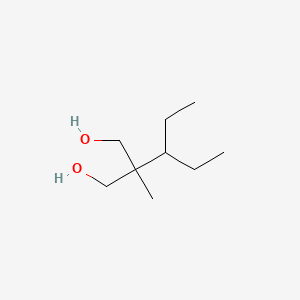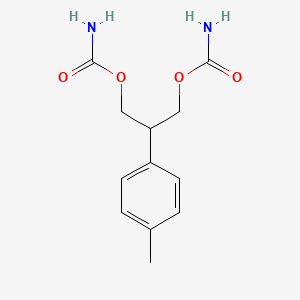
1,3-Dicyclohex-2-en-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclohex-2-en-1-ylurea is an organic compound with the molecular formula C₁₃H₂₀N₂O It is a derivative of urea, characterized by the presence of two cyclohexene rings attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dicyclohex-2-en-1-ylurea can be synthesized through the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate. The reaction typically involves the following steps:
Formation of Intermediate: Cyclohexylamine reacts with S,S-dimethyl dithiocarbonate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohex-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield cyclohexanone derivatives.
Reduction: May yield cyclohexylamine derivatives.
Substitution: May yield halogenated or alkylated derivatives.
Scientific Research Applications
1,3-Dicyclohex-2-en-1-ylurea has several scientific research applications, including:
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Employed in the synthesis of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohex-2-en-1-ylurea involves its interaction with molecular targets such as enzymes or receptors. For example, it acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. The compound binds to the active site of the enzyme, inhibiting its activity and leading to physiological effects such as reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyclohexylurea: Similar in structure but lacks the double bonds in the cyclohexene rings.
N,N’-Dicyclohexylurea: Another derivative of urea with similar properties.
Uniqueness
1,3-Dicyclohex-2-en-1-ylurea is unique due to the presence of double bonds in the cyclohexene rings, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
33024-59-8 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,3-di(cyclohex-2-en-1-yl)urea |
InChI |
InChI=1S/C13H20N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H2,14,15,16) |
InChI Key |
IEYAYVJQBUSPCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC(=O)NC2CCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)



![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)








